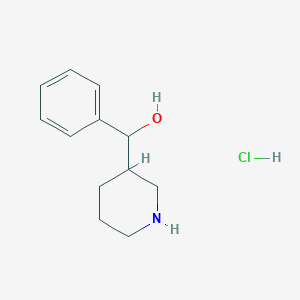

Phenyl(piperidin-3-yl)methanol hydrochloride

Description

Contextualization within Advanced Medicinal Chemistry Scaffolds

The piperidine (B6355638) moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs and clinical candidates. ajchem-a.comresearchgate.net Specifically, 3-substituted piperidines, such as Phenyl(piperidin-3-yl)methanol (B13154808), are integral components of advanced medicinal chemistry scaffolds due to their ability to introduce specific stereochemical and conformational constraints. nih.gov The presence of the phenyl and hydroxymethyl groups provides key points for diversification, allowing chemists to systematically modify the structure to optimize biological activity, selectivity, and pharmacokinetic properties.

The inherent three-dimensionality of the Phenyl(piperidin-3-yl)methanol scaffold is a significant advantage in modern drug discovery. whiterose.ac.uk As researchers move away from flat, aromatic structures, such 3D fragments are crucial for exploring new chemical space and targeting complex biological macromolecules like proteins and enzymes with greater specificity. The ability to exist in different chair conformations further adds to the structural diversity that can be achieved from this single precursor.

Strategic Importance as a Privileged Structure Precursor

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.nettemple.edu Piperidine derivatives are widely recognized as privileged structures, and Phenyl(piperidin-3-yl)methanol hydrochloride serves as a key precursor for the synthesis of a variety of such compounds. nih.gov The combination of the piperidine ring, a secondary alcohol, and an aromatic group provides a versatile template that can be elaborated into a wide range of derivatives targeting diverse biological pathways.

The strategic importance of this compound lies in its ability to act as a foundational building block in the synthesis of libraries of compounds for high-throughput screening. By modifying the phenyl ring, the hydroxyl group, or the piperidine nitrogen, a multitude of analogues can be rapidly generated. This modular approach accelerates the drug discovery process by enabling the efficient exploration of structure-activity relationships (SAR). The insights gained from these studies are invaluable for the design of more potent and selective therapeutic agents.

Historical Development of Related Piperidine-Based Building Blocks

The use of piperidine-based building blocks in synthesis has a rich history, dating back to the early days of alkaloid chemistry. nih.gov Initially, research focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids. As synthetic methodologies advanced, chemists began to develop methods for the construction of the piperidine ring and its derivatives.

The development of catalytic hydrogenation of pyridines was a significant milestone, providing a straightforward route to the piperidine core. nih.gov Over the years, a plethora of synthetic methods have been developed for the stereoselective synthesis of substituted piperidines, including intramolecular cyclization reactions, multicomponent reactions, and various catalytic approaches. nih.govrsc.org These advancements have made a wide array of substituted piperidine building blocks, including those with functional groups at the 3-position, readily accessible for use in medicinal chemistry and organic synthesis. The evolution of these synthetic strategies has been instrumental in unlocking the full potential of the piperidine scaffold in the quest for new medicines.

Interactive Data Tables

Table 1: Physicochemical Properties of Phenyl(piperidin-3-yl)methanol

| Property | Value |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 191.13101494 g/mol |

| Monoisotopic Mass | 191.13101494 g/mol |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 161 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 858849-92-0 |

| PubChem CID | 20039819 |

| IUPAC Name | phenyl(piperidin-3-yl)methanol;hydrochloride |

| InChI | InChI=1S/C12H17NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11,13-14H,4,7-9H2;1H |

| InChIKey | LRMSJSMBPXSCCK-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C(C2=CC=CC=C2)O.Cl |

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenyl(piperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11-14H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOLAPPYAMTNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858849-92-0 | |

| Record name | phenyl(piperidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl Piperidin 3 Yl Methanol Hydrochloride

Classical Retrosynthetic Analysis and Established Pathways

Traditional synthetic routes to phenyl(piperidin-3-yl)methanol (B13154808) hydrochloride often rely on well-established chemical transformations that are both reliable and scalable. These methods typically involve the construction of the core piperidine (B6355638) ring followed by the introduction of the phenylmethanol moiety.

Reductive Amination Strategies

Reductive amination serves as a powerful tool for the formation of the piperidine ring. This strategy can be envisioned retrosynthetically by disconnecting the C-N bonds of the piperidine ring, leading to a dicarbonyl compound and an amine source. In a forward sense, a suitable diketone or keto-aldehyde can undergo a condensation reaction with an amine, followed by reduction to form the heterocyclic ring. While direct synthesis of the target molecule via this route is less common, the underlying principles are fundamental in the synthesis of substituted piperidines. The choice of reducing agent is critical to the success of this method, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A hypothetical reductive amination approach to a precursor of phenyl(piperidin-3-yl)methanol could involve the reaction of a protected 3-oxopiperidine derivative with a suitable amine, followed by reduction. However, this is more commonly employed for the synthesis of N-substituted piperidines rather than the direct formation of the C-3 substituted core.

Grignard and Organolithium Reagent Additions to Piperidone Intermediates

A more direct and widely utilized classical approach involves the addition of organometallic reagents to a 3-piperidone precursor. This method allows for the direct formation of the carbon-carbon bond between the piperidine ring and the phenyl group.

The general reaction involves the treatment of an N-protected 3-piperidone with either a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) or phenyllithium (B1222949) (PhLi). miracosta.eduwikipedia.org The N-protecting group is crucial to prevent side reactions and to ensure the stability of the piperidone starting material. Common protecting groups include benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc). The addition of the organometallic reagent to the carbonyl group of the 3-piperidone results in the formation of a tertiary alcohol intermediate. Subsequent deprotection of the nitrogen atom yields phenyl(piperidin-3-yl)methanol, which can then be converted to its hydrochloride salt.

The reaction conditions for these additions must be strictly anhydrous, as Grignard and organolithium reagents are highly reactive towards protic solvents. libretexts.org The choice of solvent is typically an ether, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

Table 1: Comparison of Grignard and Organolithium Additions

| Reagent | Reactivity | Selectivity | Handling Considerations |

| Phenylmagnesium Bromide | Moderately reactive | Generally good | Requires anhydrous conditions |

| Phenyllithium | Highly reactive | Can be less selective | Pyrophoric, requires careful handling under inert atmosphere |

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of phenyl(piperidin-3-yl)methanol hydrochloride is of significant interest due to the potential for differential biological activity between stereoisomers. These advanced strategies aim to control the formation of the chiral center at the 3-position of the piperidine ring.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an elegant approach to enantiomerically enriched 3-substituted piperidines. snnu.edu.cn A key strategy involves the rhodium-catalyzed asymmetric addition of arylboronic acids to dihydropyridines. acs.org This method can provide access to chiral 3-arylpiperidines which can be further functionalized. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of an arylboronic acid with a protected dihydropyridine (B1217469) can yield a tetrahydropyridine (B1245486) intermediate with high enantioselectivity. snnu.edu.cnacs.org Subsequent reduction of the double bond and modification of the substituent at the 3-position could lead to the desired phenyl(piperidin-3-yl)methanol.

Another potential catalytic asymmetric approach is the enantioselective reduction of a corresponding ketone precursor, phenyl(piperidin-3-yl)methanone. This transformation can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, in the presence of a hydrogen source.

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Family | Metal | Typical Application |

| BINAP | Ruthenium, Rhodium | Asymmetric hydrogenation |

| PHOX | Palladium | Asymmetric allylic alkylation |

| Salen | Cobalt, Manganese | Asymmetric epoxidation |

Chiral Auxiliary Approaches for Diastereoselective Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of phenyl(piperidin-3-yl)methanol synthesis, a chiral auxiliary can be attached to the piperidine nitrogen. This chiral N-substituent can then influence the facial selectivity of a nucleophilic addition to a 3-carbonyl group or the alkylation of an enolate at the 3-position.

For example, a chiral oxazolidinone auxiliary, derived from a readily available amino alcohol, can be attached to the piperidine nitrogen. The resulting chiral piperidone can then undergo a diastereoselective Grignard addition with phenylmagnesium bromide. The steric bulk of the chiral auxiliary directs the approach of the Grignard reagent to one face of the carbonyl group, leading to a predominance of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product. Carbohydrate-based auxiliaries have also been employed to achieve high diastereoselectivity in the synthesis of substituted piperidines. researchgate.net

Chemoenzymatic Transformations for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to achieve high levels of stereocontrol. rsc.org For the synthesis of chiral phenyl(piperidin-3-yl)methanol, enzymatic resolution is a viable strategy. researchgate.net This involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

For instance, a racemic mixture of phenyl(piperidin-3-yl)methanol or a suitable ester derivative can be subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting alcohol and unreacted ester can then be separated. Alternatively, enzymatic transesterification can be employed to selectively acylate one enantiomer of the racemic alcohol. researchgate.net

Another chemoenzymatic approach involves the asymmetric reduction of a ketone precursor, phenyl(piperidin-3-yl)methanone, using a ketoreductase enzyme. These enzymes, often from microbial sources, can exhibit high enantioselectivity in the reduction of carbonyl compounds to their corresponding alcohols.

Table 3: Enzymes in Chemoenzymatic Synthesis

| Enzyme Class | Transformation | Example |

| Lipase | Kinetic resolution of alcohols/esters | Candida antarctica lipase B (CALB) |

| Ketoreductase | Asymmetric reduction of ketones | Enzymes from Saccharomyces cerevisiae |

| Transaminase | Asymmetric synthesis of amines | Transaminases for the synthesis of chiral amines from ketones |

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers from a racemic mixture of Phenyl(piperidin-3-yl)methanol is critical for its application in stereospecific pharmaceuticals. Chiral resolution is a key step to obtain enantiopure forms of such compounds. nih.gov Classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary, remains a widely practiced technique.

Another powerful method is chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) allows for the direct separation of enantiomers. The choice of the CSP and the mobile phase is crucial for achieving baseline separation.

Enzymatic resolution offers a green and highly selective alternative. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted enantiomer and the acylated product to be separated easily. This biocatalytic approach is valued for its high enantioselectivity under mild reaction conditions.

Table 1: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Key Considerations |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established. | Requires stoichiometric amounts of often expensive resolving agents; involves multiple steps. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation, high purity, analytical and preparative scale. | High cost of chiral columns, solvent consumption. |

| Enzymatic Resolution | Enantioselective enzymatic transformation (e.g., acylation). | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme stability and cost, requires optimization of reaction conditions. |

Novel Synthetic Route Development and Optimization

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates. The use of microreactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. nih.govacs.org

For the synthesis of substituted piperidines, flow chemistry can be applied to critical steps such as hydrogenations, Grignard additions, or cyclization reactions. For instance, an electroreductive cyclization to form piperidine rings has been successfully demonstrated in a flow microreactor, offering higher yields compared to batch reactions and the ability to produce material on a preparative scale through continuous operation. beilstein-journals.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and selectivity, while minimizing byproduct formation. nih.gov A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities within minutes. acs.org

The application of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact. nih.govunibo.it For the synthesis of this compound and related structures, this involves several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This includes favoring addition reactions over substitution or elimination reactions.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. For example, the hydrogenation of pyridine (B92270) N-oxides to piperidines can be efficiently carried out using ammonium (B1175870) formate (B1220265) in a transfer hydrogenation process, avoiding harsh acids and reagents. organic-chemistry.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Both metal-based and biocatalytic methods are central to this approach.

Renewable Feedstocks: Investigating the use of bio-renewable starting materials. A novel method has been developed for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

An efficient green chemistry approach for synthesizing N-substituted piperidones, precursors to piperidines, has been developed, which holds significant advantages over classical methods like the Dieckman condensation. researchgate.net

Catalysis is at the heart of efficient and selective organic synthesis. For chiral piperidine alcohols, catalytic methods are crucial for controlling stereochemistry and improving reaction efficiency.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral precursor, such as a tetrahydropyridine or a ketone, is a highly effective strategy. Catalysts based on rhodium, ruthenium, or iridium, paired with chiral phosphine (B1218219) ligands, can achieve high enantioselectivities. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to create 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov

Reductive Amination and Cyclization: Intramolecular reductive amination of amino-ketones or aldehydes is a common method for constructing the piperidine ring. Catalytic transfer hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen donor is an effective method. organic-chemistry.org Furthermore, nickel-catalyzed enantioselective reductive cyclization of N-alkynones provides a practical route to pyrrolidines and piperidines that contain chiral tertiary alcohols. researchgate.net

C-H Functionalization: More recent strategies involve the direct, catalyst-controlled functionalization of C-H bonds. A catalytic, enantioselective δ C-H cyanation of acyclic amines has been developed, which, through a radical relay mechanism enabled by a chiral copper catalyst, allows for the synthesis of enantioenriched δ-amino nitriles that serve as precursors to chiral piperidines. nih.gov

Table 2: Overview of Catalytic Methodologies

| Methodology | Catalyst Type | Precursor Type | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh, Ru, or Pd complexes nih.govrsc.org | Tetrahydropyridines, Enamines | Direct creation of stereocenter with high enantioselectivity. |

| Reductive Cyclization | Nickel-phosphine complexes researchgate.net | N-alkynones | Access to chiral tertiary alcohols on the piperidine ring. |

| C-H Cyanation/Functionalization | Chiral Copper complexes nih.gov | Acyclic amines | Novel bond formation at a remote, unactivated C-H site. |

| Transfer Hydrogenation | Palladium on Carbon (Pd/C) organic-chemistry.org | Pyridine N-oxides | Mild conditions, avoids high-pressure hydrogen gas. organic-chemistry.org |

Phenyl Piperidin 3 Yl Methanol Hydrochloride As a Chiral Building Block and Scaffold

Applications in the Construction of Complex Heterocyclic Systems

The utility of Phenyl(piperidin-3-yl)methanol (B13154808) as a scaffold lies in its capacity for selective modification at its three main functional regions. researchgate.netnih.gov This allows chemists to build molecular complexity and fine-tune the physicochemical and pharmacological properties of the resulting compounds.

The secondary hydroxyl group is a key site for derivatization, enabling the introduction of a wide variety of substituents through several common reactions. nih.gov These modifications can significantly alter the molecule's polarity, hydrogen bonding capacity, and steric profile.

Esterification: The hydroxyl group can be readily converted to an ester by reacting with carboxylic acids, acyl chlorides, or anhydrides. nih.govresearchgate.net This reaction introduces an acyl group, which can be varied to modulate properties like lipophilicity and metabolic stability.

Etherification: Formation of ethers is another common strategy, typically achieved by reacting the alcohol with alkyl halides under basic conditions. This modification replaces the polar hydroxyl group with a less polar ether linkage, which can impact a compound's ability to cross cellular membranes.

These derivatization reactions are fundamental for exploring the structure-activity relationship (SAR) of compounds built upon this scaffold. nih.gov

Table 1: Examples of Hydroxyl Group Derivatization Reactions

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Esterification | Acyl Chlorides, Anhydrides | Ester (-O-C=O)-R) |

N-Alkylation: This involves the reaction of the piperidine (B6355638) nitrogen with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.netxianshiyoudaxuexuebao.com This process attaches a new alkyl or substituted alkyl group to the nitrogen, which is a common strategy in the synthesis of piperidine-containing pharmaceuticals. nih.govnih.gov The reaction conditions can often be controlled to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides to form an amide linkage. This introduces a carbonyl group adjacent to the nitrogen, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the molecule.

Reductive Amination: Another powerful method involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, leading to the formation of a new N-alkyl group. researchgate.net

These functionalization strategies provide a robust platform for creating a vast array of derivatives from the core Phenyl(piperidin-3-yl)methanol scaffold.

Table 2: Common Functionalization Reactions for the Piperidine Nitrogen

| Reaction Type | Reagent Class | Resulting Structure |

|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | N-Alkylpiperidine |

| N-Acylation | Acyl Chlorides (R-COCl) | N-Acylpiperidine (Amide) |

While direct substitution on the phenyl ring of the Phenyl(piperidin-3-yl)methanol scaffold can be challenging, derivatives with substituted phenyl rings are typically accessed by starting the synthesis with an appropriately substituted precursor. For example, using a substituted bromobenzene (B47551) in the initial steps of the synthesis will yield a final building block with the desired substitution pattern on the phenyl ring. google.com

This approach allows for the introduction of a wide range of substituents, including:

Halogens (F, Cl, Br)

Alkoxy groups (e.g., -OCH3)

Alkyl groups (e.g., -CH3)

Nitro groups (-NO2)

These substituents can modulate the electronic properties and steric bulk of the phenyl ring, influencing its interaction with target proteins through forces like pi-stacking and hydrophobic interactions. xianshiyoudaxuexuebao.com In advanced medicinal chemistry, the entire phenyl ring can sometimes be replaced with other aromatic or non-aromatic cyclic structures, known as bioisosteres, to further optimize molecular properties. ucl.ac.uk

Generation of Compound Libraries for Research Screening

The true power of Phenyl(piperidin-3-yl)methanol hydrochloride as a scaffold is realized when its versatile chemistry is applied to high-throughput synthesis methods for the creation of compound libraries. nih.govnih.gov These libraries, containing hundreds or thousands of structurally related compounds, are essential tools in modern drug discovery for screening against biological targets to identify new hit compounds.

Parallel synthesis is a technique used to create large numbers of compounds simultaneously in a spatially separated manner, for instance, in the wells of a microtiter plate. The Phenyl(piperidin-3-yl)methanol scaffold is well-suited for this approach. A common strategy involves anchoring the scaffold to a solid support and then treating arrays of it with different reactants.

For example, a library can be generated by:

Starting with the core Phenyl(piperidin-3-yl)methanol scaffold.

Splitting the batch into multiple parallel reactions.

Reacting each parallel batch with a different alkyl halide to functionalize the piperidine nitrogen (N-alkylation).

Reacting the resulting products with a diverse set of acyl chlorides to derivatize the hydroxyl group (esterification).

This two-step process can quickly generate a large matrix of distinct compounds, where each product has a unique combination of substituents at the nitrogen and hydroxyl positions. mdpi.comresearchgate.net Such libraries have been successfully used to discover ligands for various receptors. nih.gov

Table 3: Illustrative Parallel Synthesis Scheme

| Scaffold | Step 1: N-Alkylation Reagents | Step 2: O-Acylation Reagents | Number of Products |

|---|

Combinatorial chemistry encompasses a broader set of strategies, including parallel synthesis, aimed at the rapid synthesis of large numbers of compounds. researchgate.net It leverages the "building block" nature of scaffolds like Phenyl(piperidin-3-yl)methanol to explore vast regions of chemical space. mdpi.com

A key combinatorial technique is the "split-and-pool" method. In this approach, a solid support resin is divided into portions, each is reacted with a different building block, and then all portions are pooled back together. This cycle is repeated for each point of diversity on the scaffold. While this creates mixtures of compounds, it allows for the generation of astronomically large libraries.

The chemical diversity of Phenyl(piperidin-3-yl)methanol makes it an excellent starting point for creating diversity-oriented libraries. By systematically varying the substituents at the hydroxyl, nitrogen, and phenyl positions, chemists can generate libraries with a wide range of shapes, sizes, and functionalities, increasing the probability of finding a molecule that interacts with a specific biological target. nih.gov The ultimate goal is to accelerate the identification of novel molecules with desired properties for therapeutic applications.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

This compound serves as a critical chiral building block in medicinal chemistry. Its inherent structural features, including a stereocenter and a piperidine ring, make it a versatile starting point for the synthesis of complex molecules with potential pharmacological relevance. This scaffold is frequently employed in the development of novel compounds targeting various biological systems.

Precursor to Neurotransmitter Modulators (Excluding direct activity)

The piperidine motif is a common structural element in many compounds that interact with the central nervous system. This compound is a valuable precursor for creating modulators of neurotransmitter systems, including those for dopamine (B1211576) and serotonin (B10506). nih.govdtu.dk Its structure is particularly useful in the synthesis of dopamine transporter (DAT) inhibitors. nih.gov For example, modifications of this lead compound have resulted in analogues with high affinity for the DAT. nih.gov

Furthermore, this chiral precursor is utilized in developing selective serotonin reuptake inhibitors (SSRIs). The specific stereochemistry of the molecule is crucial for its application in the synthesis of compounds like Paroxetine, where a derivative of phenyl(piperidin-3-yl)methanol is a key intermediate. The synthesis of various serotonin receptor modulators often incorporates piperidine-containing scaffolds to achieve the desired interaction with different 5-HT receptor subtypes. dtu.dknih.gov

Table 1: Examples of Neurotransmitter Modulator Scaffolds Derived from this compound

| Scaffold Class | Target(s) | Synthetic Application Example |

| Dopamine Transporter (DAT) Inhibitors | Dopamine Transporter | Development of high-affinity analogues for potential use in cocaine abuse therapy. nih.gov |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin Transporter | Intermediate in the synthesis of Paroxetine. |

| Serotonin Receptor Modulators | 5-HT Receptors | Building block for various 5-HT receptor ligands. dtu.dknih.gov |

Intermediate for G-Protein Coupled Receptor Ligands (Excluding direct activity)

G-protein coupled receptors (GPCRs) are a major class of drug targets, and this compound provides a valuable scaffold for the synthesis of various GPCR ligands. nih.govdrugtargetreview.com Its rigid structure allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

One notable application is in the creation of neurokinin-1 (NK1) receptor antagonists. wikipedia.orgnih.gov The piperidine ring of the molecule is a key component in many potent NK1 antagonists, which are investigated for their antiemetic properties. nih.govnih.gov The synthesis of these compounds often involves the elaboration of the phenyl(piperidin-3-yl)methanol core to achieve high binding affinity.

The scaffold is also used as an intermediate in the synthesis of ligands for chemokine receptors, such as CCR5. researchgate.net The development of CCR5 antagonists has been a significant area of research, and the piperidine scaffold is a recurring structural motif in these efforts. researchgate.netresearchgate.net

Table 2: Examples of GPCR Ligand Scaffolds Derived from this compound

| Scaffold Class | Target Receptor | Therapeutic Area of Interest |

| Neurokinin-1 (NK1) Antagonists | NK1 Receptor | Antiemesis. nih.govnih.gov |

| Chemokine Receptor Antagonists | CCR5 | Antiviral. researchgate.netnih.gov |

Scaffold for Enzyme Inhibitor Development (Excluding direct activity)

The distinct three-dimensional arrangement of this compound makes it a suitable foundation for designing enzyme inhibitors. The functional groups of the molecule can be modified to interact with the active sites of various enzymes.

This building block has been employed in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. srce.hr DPP-IV inhibitors are a class of oral anti-hyperglycemic agents. The synthesis of novel DPP-IV inhibitors has involved the use of piperidine-containing structures to create compounds with high potency. nih.govmdpi.com

Another significant application is in the design of monoamine oxidase (MAO) inhibitors. nih.gov MAO inhibitors are used in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com The piperidine scaffold has been incorporated into novel derivatives that show selective inhibition of MAO-B. mdpi.comresearchgate.net

Table 3: Examples of Enzyme Inhibitor Scaffolds Derived from this compound

| Scaffold Class | Target Enzyme | Therapeutic Area of Interest |

| Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors | DPP-IV | Diabetes. srce.hrmdpi.com |

| Monoamine Oxidase (MAO) Inhibitors | MAO-A, MAO-B | Neurodegenerative Disorders. nih.govmdpi.com |

Structure Activity Relationship Sar Studies of Phenyl Piperidin 3 Yl Methanol Hydrochloride Derivatives

Conformational Analysis of the Piperidine (B6355638) Ring and Substituent Orientations

Generally, bulky substituents favor the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. For 3-substituted piperidines, the substituent's nature significantly influences the conformational equilibrium. For instance, in related 4-substituted piperidines, it has been observed that the conformational free energies are nearly identical to analogous cyclohexane (B81311) systems for non-polar substituents like methyl and phenyl groups. nih.gov However, the introduction of polar substituents can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen. nih.gov This is due to electrostatic interactions between the substituent and the protonated nitrogen.

In the case of phenyl(piperidin-3-yl)methanol (B13154808), the phenylmethanol group at the 3-position is relatively bulky. Spectroscopic studies on similar 3-benzylpiperidin-4-ones have shown a preference for a chair conformation with an equatorial orientation of the benzyl (B1604629) group at C-3. ias.ac.in While the specific conformational preference for phenyl(piperidin-3-yl)methanol hydrochloride would require detailed experimental or computational analysis, it is reasonable to infer a preference for the equatorial orientation of the phenylmethanol substituent to reduce steric strain.

It is also important to consider that in certain environments, such as a receptor binding pocket, higher energy conformations, including boat or twist-boat forms, may be adopted to achieve optimal binding. Studies on heavily substituted piperidines have indicated the presence of boat conformations, particularly in N-nitroso derivatives where A-1,3 strain is significant in the chair form. ias.ac.in

Impact of Stereochemistry on Derivative Receptor Binding Affinity (Theoretical/In Vitro Modeling)

The presence of a chiral center at the 3-position of the piperidine ring and at the carbinol carbon of the phenylmethanol group in this compound means that stereoisomerism plays a crucial role in its biological activity. The differential binding affinities of enantiomers and diastereomers are a well-established phenomenon in pharmacology, arising from the specific three-dimensional arrangement of atoms required for effective interaction with chiral biological macromolecules like receptors and enzymes.

For instance, in a study of chiral (piperazin-2-yl)methanol derivatives, which are structurally related to phenyl(piperidin-3-yl)methanol, significant differences in sigma-receptor affinity were observed between stereoisomers. nih.gov This highlights the importance of the spatial orientation of key functional groups for receptor binding.

Theoretical and in vitro modeling are powerful tools for elucidating the impact of stereochemistry on receptor binding. Molecular docking simulations can predict the binding modes of different stereoisomers within a receptor's active site, revealing which isomer achieves a more favorable binding energy. These models can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are only possible for a specific stereoisomer.

In the case of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, a clear stereochemical preference was observed for binding to the mu opioid receptor. researchgate.net The (3R, 4S) enantiomer exhibited significantly more potent activity than its (3S, 4R) counterpart. researchgate.net Docking and molecular dynamics simulations suggested that this difference was due to the specific orientation of the substituents allowing for optimal interactions within the receptor binding pocket. researchgate.net

Illustrative Data on Stereoisomer Binding Affinity:

| Stereoisomer | Receptor | Binding Affinity (Ki, nM) |

| (3R, 4S)-Isomer | Mu Opioid | 0.0021 |

| (3S, 4R)-Isomer | Mu Opioid | Higher Ki (less potent) |

| Data is illustrative and based on findings for related piperidine analogs. |

Topographical and Electronic Influences on Molecular Recognition

The phenyl group provides a significant hydrophobic surface that can participate in van der Waals forces and π-π stacking interactions with aromatic amino acid residues in the binding site. The hydroxyl group of the methanol (B129727) moiety and the nitrogen of the piperidine ring can act as hydrogen bond donors and acceptors, respectively. The precise spatial arrangement of these features is dictated by the molecule's conformation and stereochemistry.

The electronic properties of the phenyl ring can be modulated by the introduction of substituents. Electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, influencing its ability to engage in cation-π interactions with positively charged residues in the receptor. Structure-activity relationship studies of piperine (B192125) derivatives have shown that modifications to the aromatic ring significantly affect biological activity. nih.gov Similarly, for N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based compounds, electron-withdrawing and bulky lipophilic substituents on the phenyl ring were found to influence antimycobacterial activity. mdpi.com

Key Molecular Features and Their Potential Interactions:

| Molecular Feature | Potential Interaction |

| Phenyl Ring | Hydrophobic interactions, π-π stacking, cation-π interactions |

| Hydroxyl Group | Hydrogen bond donor/acceptor |

| Piperidine Nitrogen | Hydrogen bond acceptor, ionic interactions (when protonated) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel derivatives and provide insights into the physicochemical properties that are important for activity.

For piperidine derivatives, various QSAR models have been developed to predict their activity in different biological systems. nih.govnih.gov These models typically use a range of molecular descriptors, including topological, electronic, and steric parameters. For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists utilized molecular descriptors selected through partial least squares (PLS) and correlated them with analgesic activity using a neural network approach. nih.gov

In the context of phenyl(piperidin-3-yl)methanol derivatives, a QSAR study would involve synthesizing a series of analogs with systematic variations in their structure, such as different substituents on the phenyl ring or the piperidine nitrogen. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be built to relate this activity to calculated molecular descriptors.

A hypothetical QSAR model for a series of phenyl(piperidin-3-yl)methanol derivatives might look like:

log(1/IC50) = a(logP) - b(ASA) + c(Dipole) + d

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity of the molecule.

ASA is the accessible surface area, a steric descriptor.

Dipole is the dipole moment, an electronic descriptor.

a, b, c, and d are coefficients determined by regression analysis.

Such models can guide the design of new derivatives with potentially enhanced activity. For instance, if the model indicates a positive correlation with logP, it would suggest that increasing the lipophilicity of the molecule could lead to higher potency. QSAR models for piperidine derivatives have been successfully used to propose guidelines for the design of new, potentially active molecules. nih.gov

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition, thereby confirming its molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places. For Phenyl(piperidin-3-yl)methanol (B13154808) hydrochloride (C₁₂H₁₇NO·HCl), the protonated molecule [M+H]⁺, where M is the free base, would be analyzed.

The theoretical exact mass of the protonated free base, [C₁₂H₁₈NO]⁺, is calculated to be 192.1383 g/mol . Experimental determination via HRMS, often utilizing techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value in very close agreement with this theoretical mass. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental composition and, consequently, the molecular formula of the compound. Mass spectrometry studies on piperidine (B6355638) alkaloids have demonstrated that fragmentation patterns can also provide valuable structural information. nih.gov

Table 1: Theoretical vs. Expected Experimental Mass Data

| Species | Molecular Formula | Theoretical Exact Mass ( g/mol ) | Expected Experimental Mass ( g/mol ) |

| Free Base | C₁₂H₁₇NO | 191.1310 | - |

| Protonated Molecule | [C₁₂H₁₈NO]⁺ | 192.1383 | ~192.1383 ± 0.001 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the Phenyl(piperidin-3-yl)methanol hydrochloride molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl-bearing carbon, and the various methylene (B1212753) and methine protons of the piperidine ring. The chemical shifts of the piperidine protons are influenced by the substitution pattern and the protonation state of the nitrogen atom. researchgate.netacs.org Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbinol carbon, and the carbons of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl | Aromatic CH | 7.2 - 7.5 | 125 - 130 |

| Phenyl | Quaternary C | - | 140 - 145 |

| Methanol (B129727) | CH-OH | 4.5 - 5.0 | 70 - 75 |

| Piperidine | CH (C3) | 2.5 - 3.0 | 40 - 45 |

| Piperidine | CH₂ (C2, C6) | 2.8 - 3.5 (axial/equatorial) | 45 - 55 |

| Piperidine | CH₂ (C4, C5) | 1.5 - 2.2 (axial/equatorial) | 20 - 30 |

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign these signals and establish connectivity within the molecule, a suite of 2D NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the piperidine ring and between the methine proton (CH-OH) and the C3 proton of the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each proton signal is correlated to the carbon signal of the atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

Stereochemical Assignment via NOESY and Chiral Shift Reagents

The stereochemistry at the C3 position of the piperidine ring and the adjacent carbinol carbon is a critical aspect of the molecule's structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the spatial proximity of protons. youtube.com Correlations in a NOESY spectrum indicate that protons are close in space, which can help determine the relative stereochemistry. For example, NOESY can reveal the orientation of the phenyl-methanol substituent on the piperidine ring. researchgate.net

Chiral shift reagents can also be employed to differentiate between enantiomers in an NMR spectrum. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals for each in the NMR spectrum, which can aid in determining enantiomeric purity.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique involves diffracting X-rays off a single crystal of the compound to generate a three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined.

For this compound, obtaining a suitable single crystal would allow for the definitive assignment of the R or S configuration at the chiral centers. The hydrochloride salt form is often advantageous for crystallization. nih.gov The resulting crystal structure would provide detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate enantiomers and determine the enantiomeric purity of a chiral compound. This is crucial as different enantiomers can have distinct pharmacological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For this compound, a method would be developed using a suitable CSP, such as a polysaccharide-based column (e.g., Chiralpak). The mobile phase composition, flow rate, and detection wavelength would be optimized to achieve baseline separation of the two enantiomers. nih.gov The enantiomeric excess (ee) can then be calculated by comparing the peak areas of the two enantiomers. Validation of the chiral HPLC method would be performed to ensure its accuracy, precision, and robustness. nih.govnih.govgoogleapis.com

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a basic additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the alcohol group. The N-H stretching of the protonated amine in the piperidine ring would appear in a similar region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching of the phenyl ring would be seen in the 1450-1600 cm⁻¹ region. researchgate.netreddit.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring breathing modes are often strong in the Raman spectrum. The C-H and O-H stretching vibrations are also observable. Studies on piperidine and its hydrochloride salt show characteristic Raman bands that can aid in structural confirmation. researchgate.netchemicalbook.comresearchgate.netspectrabase.com

Table 4: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3500 (broad) | 3200-3500 |

| N-H⁺ (Ammonium) | Stretching | 2400-3200 (broad) | 2400-3200 |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 | 1000-1260 |

Computational and Theoretical Studies

Molecular Docking Simulations of Derivatives with Biological Targets (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.govnih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a derivative of Phenyl(piperidin-3-yl)methanol (B13154808), to the binding site of a target protein. researchgate.netresearchgate.net This conceptual approach allows researchers to screen virtual libraries of derivatives against a biological target, prioritizing those with the highest predicted binding affinity and best fit for synthesis and experimental testing. mdpi.com

The process involves preparing the 3D structures of both the ligand and the receptor. The piperidine (B6355638) and phenyl rings of the derivatives can engage in various interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the target's active site. mdpi.comnih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, scoring each pose based on a force field that estimates the binding energy. nih.gov

Illustrative Molecular Docking Results for Phenyl(piperidin-3-yl)methanol Derivatives against a Hypothetical Kinase Target:

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Parent Compound | -7.5 | ASP145, LYS78, PHE198 | Hydrogen bond, Salt bridge, Pi-pi stacking |

| 4-Fluoro derivative | -8.2 | ASP145, LYS78, PHE198 | Enhanced pi-pi stacking |

| 4-Methoxy derivative | -7.9 | ASP145, LYS78, TYR190 | Additional hydrogen bond |

| N-Methyl derivative | -7.3 | ASP145, PHE198 | Loss of a key hydrogen bond |

This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.netresearchgate.netkahedu.edu.in For Phenyl(piperidin-3-yl)methanol hydrochloride, DFT calculations can provide valuable insights into its electronic properties, which in turn dictate its reactivity and potential interactions. researchgate.netbookpi.orgresearchgate.netmdpi.comnih.gov

By solving the Kohn-Sham equations, DFT can determine the electron density distribution, from which various properties can be derived. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. bookpi.org

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. bookpi.org These maps help identify electrophilic and nucleophilic sites, predicting where the molecule is likely to interact with other molecules. bookpi.org

Calculated Electronic Properties of Phenyl(piperidin-3-yl)methanol using DFT (B3LYP/6-31G):*

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.netnih.gov For Phenyl(piperidin-3-yl)methanol, MD simulations can provide detailed information about its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane. rsc.org

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are calculated using a molecular mechanics force field. By integrating these equations of motion, the trajectory of the system can be followed over time, typically on the nanosecond to microsecond timescale. researchgate.net

Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the transitions between different conformations, and the stability of these conformations. rsc.orgnih.gov Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to assess the stability of the molecule's structure and the flexibility of its different regions, respectively. researchgate.net

Prediction of Synthetic Accessibility and Reaction Pathways

The ability to synthesize a designed molecule is a critical factor in drug discovery. Computational tools for predicting synthetic accessibility (SA) and designing reaction pathways have become increasingly sophisticated. researchgate.netresearchgate.netmdpi.comnih.gov For derivatives of Phenyl(piperidin-3-yl)methanol, these tools can help prioritize candidates that are more likely to be successfully synthesized in the laboratory. nih.gov

Synthetic accessibility is often quantified by a score that reflects the complexity of the molecule's structure and the availability of starting materials and known reaction routes. researchgate.netresearchgate.net These scores are typically based on an analysis of large databases of known reactions and commercially available chemicals. nih.govcas.orgelsevier.comyoutube.comwikipedia.org

Retrosynthesis prediction software can propose potential synthetic routes for a target molecule by breaking it down into simpler precursors. nih.govelsevier.com These programs use a set of reaction rules or machine learning models trained on vast reaction databases to identify plausible disconnections. nih.gov

Conceptual Synthetic Accessibility Scores for Phenyl(piperidin-3-yl)methanol Derivatives:

| Derivative | Synthetic Accessibility Score (1-10, 1 = easy) | Predicted Number of Synthetic Steps |

| Parent Compound | 2.5 | 3 |

| Complex Fused-Ring Derivative | 7.8 | 8 |

| Simple Halogenated Derivative | 3.1 | 4 |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico ADME Prediction for Derivative Candidates (Theoretical, not empirical)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of potential drug candidates. nih.govmdpi.comnih.govfrontiersin.org For theoretical derivatives of Phenyl(piperidin-3-yl)methanol, these computational models can predict their drug-likeness and potential liabilities before any experimental work is undertaken. nih.govresearchgate.net

A variety of computational models are available to predict key ADME properties. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimentally determined ADME data. mdpi.com

Key predicted ADME properties often include:

Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes.

Aqueous Solubility (logS): Important for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-active drugs. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the extent of oral absorption.

Predicted ADME Properties for a Hypothetical Phenyl(piperidin-3-yl)methanol Derivative:

| ADME Property | Predicted Value | Interpretation |

| logP | 2.8 | Optimal for membrane permeability |

| logS | -3.5 | Moderately soluble |

| BBB Permeability | High | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |

| HIA | >90% | High predicted intestinal absorption |

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Transformations Utilizing the Core Structure

The phenyl(piperidin-3-yl)methanol (B13154808) hydrochloride structure presents two primary reactive sites for synthetic elaboration: the secondary amine of the piperidine (B6355638) ring and the secondary hydroxyl group. Future research can focus on developing novel transformations at these sites to generate diverse libraries of compounds for biological screening.

N-Functionalization: The secondary amine is a key handle for modification. While standard N-alkylation and N-acylation reactions are common, future work could explore more advanced transformations. researchgate.netnih.gov For instance, transition-metal-catalyzed cross-coupling reactions could be employed to achieve N-arylation or N-vinylation, introducing conformational constraints and new interaction vectors. Another area of exploration is the use of the nitrogen atom in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple building blocks.

O-Functionalization: The secondary alcohol can be readily transformed into esters, ethers, and carbamates to modulate properties like lipophilicity and metabolic stability. nih.gov Beyond simple acylation, research into stereoinvertive substitutions or the use of the hydroxyl group to direct C-H activation on the piperidine or phenyl ring could unlock novel chemical space. The development of efficient methods for O-acylation, potentially using promoters like titanocene (B72419) dichloride, can facilitate the synthesis of ester libraries. nih.gov

Ring Modification: Although more complex, transformations involving the piperidine ring itself represent a significant frontier. Ring-expansion or contraction methodologies could convert the piperidine scaffold into other valuable heterocyclic systems. whiterose.ac.uk Furthermore, regioselective C-H functionalization of the piperidine ring, guided by the existing hydroxyl group, could introduce substituents at positions C2, C4, C5, or C6, significantly increasing the structural diversity of derived compounds.

Exploration of Bioisosteric Replacements in Derived Compounds

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to optimize drug-like properties while retaining biological activity. For derivatives of phenyl(piperidin-3-yl)methanol, both the piperidine and phenyl moieties are prime candidates for such modifications.

Piperidine Bioisosteres: The piperidine ring is frequently replaced to improve metabolic stability, reduce off-target effects (such as hERG toxicity), or alter physicochemical properties. thieme-connect.comthieme-connect.com Emerging bioisosteres include strained ring systems like 2-azaspiro[3.3]heptane, which maintains the exit vectors of the piperidine nitrogen while introducing greater three-dimensionality and reducing lipophilicity. Other potential replacements could involve morpholines or thiomorpholines to modulate polarity and hydrogen bonding capacity.

Phenyl Group Bioisosteres: The phenyl ring can be replaced with a variety of heteroaromatic rings (e.g., pyridine (B92270), pyrazole, thiazole) to introduce new hydrogen bond donors/acceptors, alter electronic properties, and block sites of metabolism. thieme-connect.com Non-aromatic, C(sp³)-rich bioisosteres are also gaining prominence as they increase the three-dimensionality of molecules. Saturated motifs like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully used as phenyl ring mimics, preserving the geometry while improving properties such as solubility.

| Original Moiety | Potential Bioisostere | Key Property Changes | Reference |

|---|---|---|---|

| Piperidine | 2-Azaspiro[3.3]heptane | Increases sp³ character, reduces lipophilicity, maintains exit vectors | thieme-connect.com |

| Piperidine | Morpholine | Increases polarity and aqueous solubility | nih.gov |

| Phenyl | Pyridine | Introduces hydrogen bond acceptor, modulates pKa, can alter metabolism | acs.org |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Increases sp³ character and solubility, maintains geometric vectors | thieme-connect.com |

Integration into Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments"). whiterose.ac.uk The phenyl(piperidin-3-yl)methanol scaffold is well-suited for integration into FBDD programs due to its inherent three-dimensionality and multiple points for diversification.

The relatively low molecular weight and complexity of the core structure align well with the "Rule of Three," a set of guidelines for desirable fragment properties. whiterose.ac.uk The piperidine ring, unlike flat aromatic systems that dominate many screening libraries, provides a saturated, 3D scaffold. whiterose.ac.uk This is a highly sought-after feature in modern drug discovery as it allows for more precise and specific interactions with protein binding pockets.

The core structure can be used in two main ways:

As a Fragment Hit: The molecule itself or a simplified version could be identified in a fragment screen.

As a Scaffold for Elaboration: It can serve as a starting scaffold for "fragment growing" (adding functionality to an existing fragment) or "fragment linking" (connecting two or more fragments that bind in adjacent pockets). The N-H and O-H functionalities provide ideal and chemically tractable points for such elaboration, allowing for systematic exploration of the chemical space around the core scaffold to improve binding affinity and selectivity. thieme-connect.comthieme-connect.com

Advancements in Stereoselective Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, advancements in the stereoselective synthesis of phenyl(piperidin-3-yl)methanol and its derivatives are critical. While classical resolution methods can be used, modern research focuses on more efficient asymmetric catalytic approaches.

Asymmetric Hydrogenation: A highly efficient method involves the asymmetric hydrogenation of a ketone precursor, phenyl(pyridin-3-yl)methanone. This can be achieved using transition metal catalysts (e.g., Iridium, Ruthenium, Rhodium) complexed with chiral ligands, which can deliver high yields and excellent enantioselectivity (ee). google.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative. Ketoreductase enzymes can reduce the ketone precursor with high stereoselectivity. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired stereoisomer. nih.gov

Chemoenzymatic Synthesis: Divergent syntheses using a combination of enzymatic and metal-catalyzed reactions can provide access to various stereoisomers of substituted piperidines from a common precursor. nih.gov For example, a mixture of racemic and meso diols can be transformed into specific chiral diacetates or hydroxy acetates through enzyme- and Ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). nih.gov

| Methodology | Catalyst/Enzyme Type | Key Advantages | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium Complexes | High yield, excellent enantioselectivity (often >95% ee), atom economical | google.com |

| Dynamic Kinetic Resolution (DKR) | Lipases, Ketoreductases | High stereoselectivity, mild reaction conditions, potential for 100% theoretical yield | nih.gov |

| Divergent Chemoenzymatic Synthesis | Enzymes (e.g., Lipase) + Metal Catalysts (e.g., Ru) | Access to multiple stereoisomers from a single precursor mix, high diastereoselectivity | nih.gov |

Application as a Probe in Chemical Biology Research

A chemical probe is a small molecule designed to selectively engage a specific biological target, enabling the study of its function in cellular or in vivo systems. nih.govresearchgate.net The phenyl(piperidin-3-yl)methanol scaffold can be adapted for this purpose by incorporating specific functionalities. nbinno.com

The development of a chemical probe from this scaffold would involve several key steps:

Identification of a Bioactive Derivative: A derivative of the core structure with high potency and selectivity for a specific protein target must first be identified.

Functionalization with a Reporter Tag: To enable detection and visualization, the bioactive derivative can be functionalized with a reporter group. This is typically done at a position on the molecule that does not interfere with target binding. The secondary amine is an ideal site for attaching linkers connected to:

Fluorophores: For use in fluorescence microscopy and imaging.

Biotin: For affinity purification and pull-down experiments to identify binding partners.

Photoaffinity Labels: Groups that can be activated by light to form a covalent bond with the target protein, allowing for definitive target identification.

Functionalization with a Reactive Group: Alternatively, the scaffold can be modified to include a "warhead" that forms a covalent bond with a nearby residue in the target's binding site. This creates an irreversible inhibitor, which can be a powerful tool for studying protein function.

By serving as the core of such probes, the phenyl(piperidin-3-yl)methanol structure could be instrumental in elucidating complex biological pathways and validating new targets for drug discovery. researchgate.netnbinno.com

Q & A

Q. What are the common synthetic routes for Phenyl(piperidin-3-yl)methanol hydrochloride, and what challenges arise during synthesis?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting a ketone precursor (e.g., phenyl(piperidin-3-yl)methanone) with a reducing agent like sodium borohydride (NaBH₄) in methanol. Challenges include controlling stereochemistry and minimizing side products like over-reduced amines .

- Nucleophilic substitution : Using piperidine derivatives with activated leaving groups (e.g., halides) and phenylmethanol precursors. Impurities such as unreacted intermediates or diastereomers may form, requiring purification via column chromatography or recrystallization .

Q. Key Data :

| Parameter | Typical Conditions | Challenges |

|---|---|---|

| Yield | 50–70% | Competing side reactions |

| Purity | ≥95% (HPLC) | Diastereomer separation |

Q. How is structural characterization of this compound performed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm the piperidine ring, phenyl group, and methanol moiety. For example, the methine proton adjacent to the hydroxyl group appears at δ ~3.5–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 227.046 Da for the free base) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Reference standards like Paroxetine Hydrochloride Impurity I (EP) are used for comparison .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Thermal Stability : Store at +5°C to prevent degradation; accelerated stability studies (40°C/75% RH) show ≤5% degradation over 30 days .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Hygroscopicity : Use desiccants during storage to avoid hydrate formation.

Advanced Research Questions

Q. How does stereochemistry at the piperidine-3-yl position influence pharmacological activity?

Methodological Answer: The (3S) configuration often shows higher receptor binding affinity compared to (3R) in related compounds. For example, Paroxetine Hydrochloride Impurity I [(3S,4R)-isomer] exhibits distinct serotonin reuptake inhibition profiles . To study this:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (80:20) to separate enantiomers.

- Bioactivity Assays : Compare IC₅₀ values in receptor-binding assays for each enantiomer.

Data Contradiction Note : Discrepancies in reported enantiomeric activity may arise from impurities (e.g., residual solvents affecting assay results) .

Q. What advanced techniques resolve enantiomeric mixtures of this compound?

Methodological Answer:

- Supercritical Fluid Chromatography (SFC) : Achieves baseline separation using CO₂/methanol mobile phases and chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- X-ray Crystallography : Determines absolute configuration by analyzing single crystals grown via vapor diffusion (e.g., using ethanol/water mixtures) .

Q. How can mechanistic studies elucidate its role in biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in metabolic pathways.

- Molecular Docking : Simulate interactions with targets like serotonin transporters (PDB ID: 5I6X) using software such as AutoDock Vina. Compare binding energies of stereoisomers .

Q. How should researchers address contradictions in reported synthetic yields or purity?

Methodological Answer:

- Root-Cause Analysis : Compare reaction conditions (e.g., temperature, solvent polarity) across studies. For example, yields drop significantly above 60°C due to thermal decomposition .

- Advanced Purification : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to remove stubborn impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.